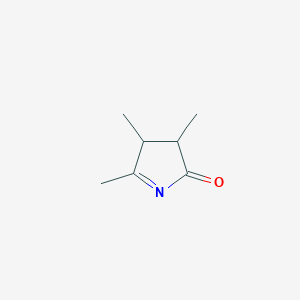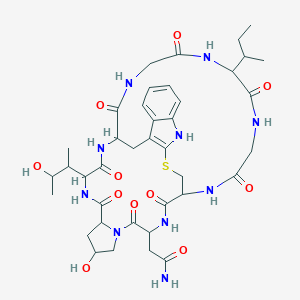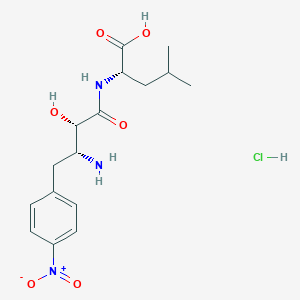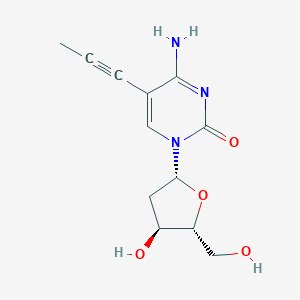
Dimethyl isothiocyanatosuccinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isothiocyanates, including DMIS, involves reactions between primary amines and carbon disulfide in the presence of catalysts such as 4-dimethylaminopyridine, with variations in yield depending on the specific amines and conditions used. Such processes highlight the versatility and adaptability of isothiocyanate synthesis methods to produce DMIS and similar compounds (Rong et al., 2021).
Molecular Structure Analysis
An electron diffraction investigation of the molecular structures of dimethylsilyl isocyanate and dimethylsilyl isothiocyanate provides insights into the skeletal parameters and linear geometry of the NCX groups. These studies are foundational for understanding the molecular structure of DMIS, as they offer detailed measurements of bond lengths and angles, which are crucial for predicting the reactivity and interactions of the compound (Cradock et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving isothiocyanates, including DMIS, encompass a broad range of transformations, from simple substitutions to more complex cyclizations and cross-metathesis reactions. The reactivity of DMIS is influenced by its unique structure, which can engage in diverse interactions leading to a variety of products with potential applications in materials science and synthetic chemistry (Kumar et al., 2009).
Physical Properties Analysis
The physical properties of DMIS, such as melting point, boiling point, solubility, and vapor pressure, are essential for its handling, storage, and application in various fields. While direct studies on DMIS are scarce, analogous compounds provide a basis for inferring its physical behavior, emphasizing the importance of thorough characterization in leveraging the compound's full potential (Cheng et al., 2015).
Chemical Properties Analysis
The chemical properties of DMIS, including reactivity, stability, and interactions with other substances, are critical for its application in synthesis and material development. Studies on isothiocyanate chemistry offer valuable insights into the mechanisms of reactions involving DMIS, guiding the design of novel compounds and materials with desired functionalities (Eschliman & Bossmann, 2019).
Applications De Recherche Scientifique
Peptide-Based Protein Engineering : Dimethyl(methylthio)sulfonium tetrafluoroborate, a related compound, is effective in deprotecting cysteine derivatives and forming disulfide bonds in peptides. This makes it a useful tool in peptide-based protein engineering (Bishop, Jones, & Chmielewski, 1993).
Disease Prevention and Treatment : Isothiocyanates, including compounds similar to Dimethyl isothiocyanatosuccinate, show potential in preventing and treating diseases such as cancer and autism. They could be incorporated into larger human disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Proteomics Experiments : Stable isotope dimethyl labeling is a reliable, cost-effective, and easy procedure for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).
Anticancer Properties : Phenethyl isothiocyanate (PEITC), a compound related to Dimethyl isothiocyanatosuccinate, has been shown to suppress the growth of glioblastoma cells in vivo, supporting its potential use as an anticancer drug for glioblastoma (Chou et al., 2018).
Insecticidal Properties : O,O-diethyl O-p-methylsulfinylphenylphosphorothionate and its analogues, which are chemically related to Dimethyl isothiocyanatosuccinate, are effective as contact and systemic insecticides (Benjamini, Metcalf, & Fukuto, 1959).
Synthesis and Application in Various Fields : Dimethyl Acetylsuccinate (DMAS), a crucial organic chemical intermediate, has various applications in pharmaceuticals, pesticides, pigments, and dyes. This demonstrates the broad utility of compounds similar to Dimethyl isothiocyanatosuccinate in different industrial and research applications (Wang Shu-lan, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 2-isothiocyanatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl isothiocyanatosuccinate | |
CAS RN |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121928-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















